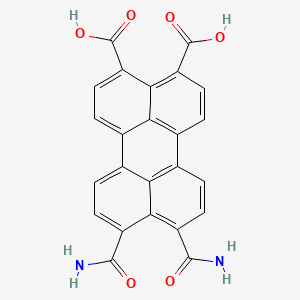
9,10-dicarbamoylperylene-3,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,9,10-Perylenetetracarboxylicacid diimide;Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone is an organic heteropolycyclic compound. It is widely known for its use as a biological dye and indicator . This compound is also referred to as Pigment Violet 29 and is recognized for its vibrant colors and stability under various environmental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,9,10-Perylenetetracarboxylicacid diimide typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with ammonia or primary amines . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in reactors where the dianhydride is reacted with the desired amine under controlled conditions. The product is then purified through recrystallization or other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,9,10-Perylenetetracarboxylicacid diimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic dianhydride.
Reduction: It can be reduced to form perylene derivatives with different functional groups.
Substitution: The imide groups can be substituted with other functional groups to form derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various perylene derivatives, which are used in different applications such as dyes, pigments, and organic semiconductors .
Wissenschaftliche Forschungsanwendungen
3,4,9,10-Perylenetetracarboxylicacid diimide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organic compounds and as a dye in chemical analysis.
Biology: Employed as a biological stain and fluorescent marker in microscopy and other imaging techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Wirkmechanismus
The mechanism of action of 3,4,9,10-Perylenetetracarboxylicacid diimide involves its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions allow it to function effectively as a dye and pigment, providing stability and colorfastness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethyl-3,4,9,10-perylenetetracarboxylic Diimide: Known for its use as a pigment and in organic electronics.
N,N’-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic Diimide: Used in similar applications but with different solubility and electronic properties.
Uniqueness
3,4,9,10-Perylenetetracarboxylicacid diimide stands out due to its exceptional stability under various environmental conditions and its vibrant color range, making it highly valuable in industrial applications .
Eigenschaften
Molekularformel |
C24H14N2O6 |
|---|---|
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
9,10-dicarbamoylperylene-3,4-dicarboxylic acid |
InChI |
InChI=1S/C24H14N2O6/c25-21(27)13-5-1-9-11-3-7-15(23(29)30)20-16(24(31)32)8-4-12(18(11)20)10-2-6-14(22(26)28)19(13)17(9)10/h1-8H,(H2,25,27)(H2,26,28)(H,29,30)(H,31,32) |
InChI-Schlüssel |
PONZBUKBFVIXOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=CC=C3C2=C1C4=C5C3=CC=C(C5=C(C=C4)C(=O)O)C(=O)O)C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















